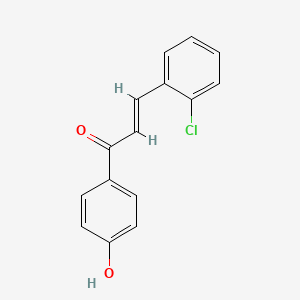
(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as 2CP, is a small molecule compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 97-98°C. 2CP has been used extensively in organic synthesis and drug discovery as a reactant and intermediate. It is also used in various biochemical and physiological studies, such as enzyme inhibition and receptor binding. In
Scientific Research Applications
Anticancer Properties
Chalcones, including 2-Chloro-4’-hydroxychalcone, have been studied for their potential anticancer properties. Research suggests that certain chalcone derivatives can inhibit metastasis and tumor growth, which could make them valuable in the development of cancer treatments .
Anti-inflammatory Activity
Some chalcone compounds have demonstrated significant anti-inflammatory effects. For instance, derivatives like 5′-chloro-2′-hydroxy- 4′6′-dimethyl-3, 4, 5-trimethoxychalcone have shown potent anti-inflammatory activity with a high percentage of edema inhibition .
Antimicrobial Effects
Chalcones are known to possess antimicrobial activities. The structural design of chalcones, such as hydroxylation patterns, can enhance their capability to act against a range of microbial threats .
Antioxidant Activity
The presence of hydroxyl groups in chalcones is associated with antioxidant activity. This property is crucial for combating oxidative stress in biological systems .
Antiparasitic Properties
Chalcones have also been explored for their antiparasitic properties. Their unique chemical structure could be leveraged in the development of treatments against parasitic infections .
Pharmacological Applications
Chalcones have a moderate to potential ability to reduce blood sugar, which indicates their possible use in managing diabetes and related conditions .
Mechanism of Action
Target of Action
2-Chloro-4’-hydroxychalcone, also known as 3-(2-chlorophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one, is a type of chalcone, a class of compounds known for their diverse bioactivities Chalcones in general have been found to exhibit anti-inflammatory effects .
Mode of Action
For instance, some chalcones have been found to inhibit edema, a sign of inflammation, suggesting potential anti-inflammatory activity .
Biochemical Pathways
For example, a synthetic chalcone was found to increase glutathione (GSH) levels by enhancing its biosynthesis .
Pharmacokinetics
The introduction of a chlorine atom and the glucosyl moiety into the structure of chalcones may increase their bioavailability .
Result of Action
Chalcones in general have been found to exhibit a wide range of biological activities, including anti-inflammatory effects . For instance, a chalcone derivative exhibited potent anti-inflammatory activity with a 90% inhibition of edema .
Action Environment
It is known that the biological activity and bioavailability of chalcones can be modulated by structural modifications, such as the introduction of a chlorine atom or a glucose moiety .
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10,17H/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSKIPKSVPFFLB-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
CAS RN |
5424-02-2 |
Source


|
| Record name | MLS000737407 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)



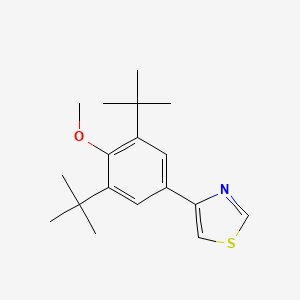

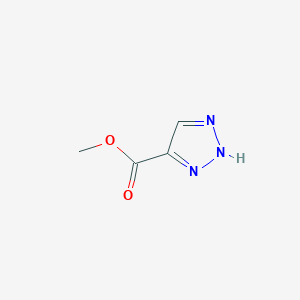
![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)
![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)
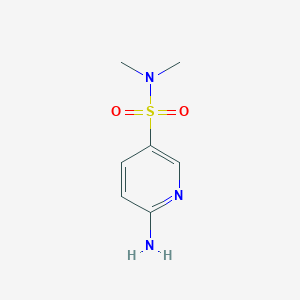


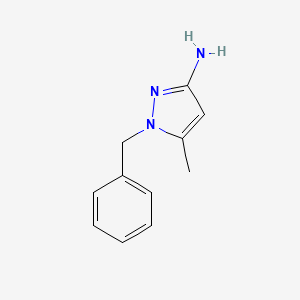
![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)